molecular formula C17H14N2O2 B2528118 (2E)-N-benzyl-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide CAS No. 874655-86-4

(2E)-N-benzyl-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide

Cat. No.: B2528118
CAS No.: 874655-86-4
M. Wt: 278.311
InChI Key: RCKZSMPYPDOOCC-XNTDXEJSSA-N
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Description

(2E)-N-benzyl-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide is an organic compound with a complex structure that includes a benzyl group, a cyano group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-benzyl-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: Benzylamine, 4-hydroxybenzaldehyde, and malononitrile.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate.

    Procedure: The benzylamine reacts with 4-hydroxybenzaldehyde to form an imine intermediate. This intermediate then undergoes a Knoevenagel condensation with malononitrile to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-benzyl-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(2E)-N-benzyl-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2E)-N-benzyl-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide exerts its effects involves interactions with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes, while its anticancer properties may involve the inhibition of specific enzymes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-hydroxyphenyl)-2-propenoic acid: Similar structure but lacks the benzyl and cyano groups.

    (2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid: Similar structure with an additional methoxy group.

Properties

IUPAC Name

(E)-N-benzyl-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c18-11-15(10-13-6-8-16(20)9-7-13)17(21)19-12-14-4-2-1-3-5-14/h1-10,20H,12H2,(H,19,21)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKZSMPYPDOOCC-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(C=C2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=C(C=C2)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001333282
Record name (E)-N-benzyl-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665720
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

874655-86-4
Record name (E)-N-benzyl-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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